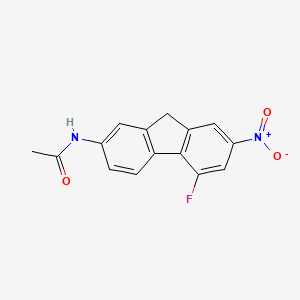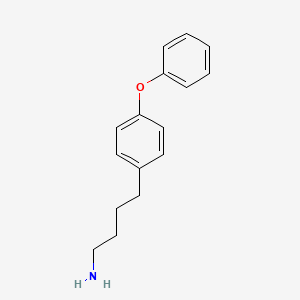
4-(4-Phenoxyphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol This compound is characterized by the presence of a phenoxyphenyl group attached to a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . This method typically requires the use of a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often involve heating the reactants to facilitate the substitution process.
Another method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are effective in converting nitriles and amides to primary amines under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement . The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Phenoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions with haloalkanes can produce alkyl-substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used as reducing agents.
Substitution: Haloalkanes and ammonia or other amines are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include primary, secondary, and tertiary amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(4-Phenoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the preparation of various derivatives.
Biology: The compound may be used in studies involving amine interactions and biological pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-(4-Phenoxyphenyl)butan-1-amine involves its interaction with molecular targets and pathways in biological systems. As an amine, it can participate in various biochemical reactions, including the formation of hydrogen bonds and interactions with enzymes and receptors . The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutylamine: This compound has a similar structure but lacks the phenoxy group.
Butylamine: A simpler amine with a butane chain and no aromatic groups.
Uniqueness
4-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of both phenoxy and phenyl groups, which can influence its chemical reactivity and interactions with biological molecules. This structural uniqueness makes it valuable in specific research applications where these functional groups play a critical role .
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
4-(4-phenoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C16H19NO/c17-13-5-4-6-14-9-11-16(12-10-14)18-15-7-2-1-3-8-15/h1-3,7-12H,4-6,13,17H2 |
Clé InChI |
ZCCLORVHHBTNMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
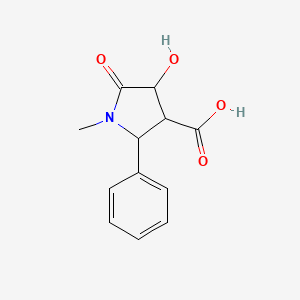
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
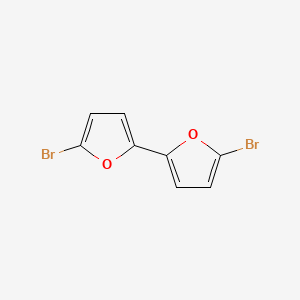
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
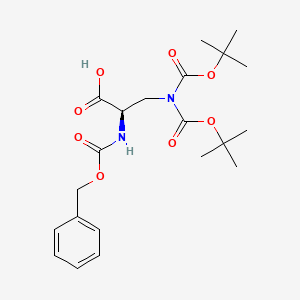
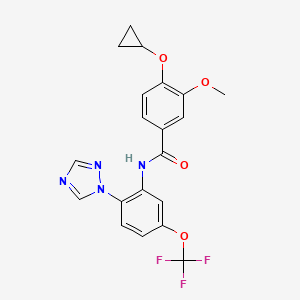
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
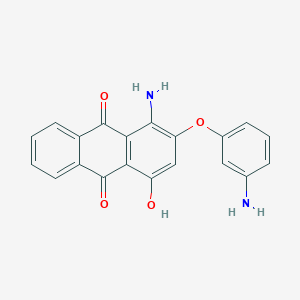
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
